Fmoc-Ser-OH

Übersicht

Beschreibung

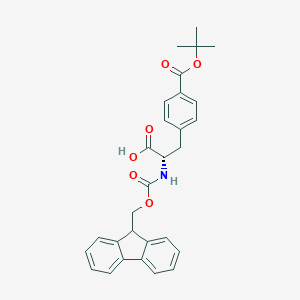

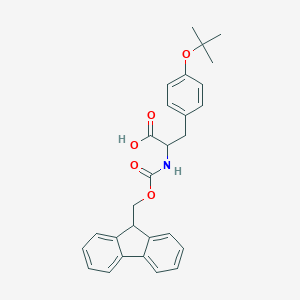

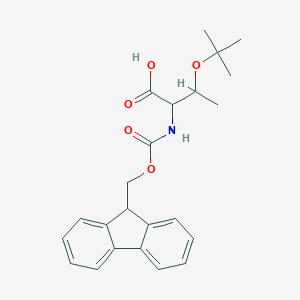

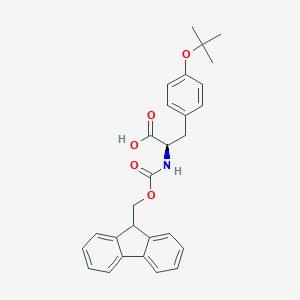

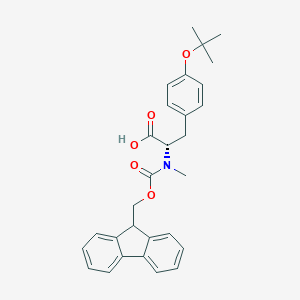

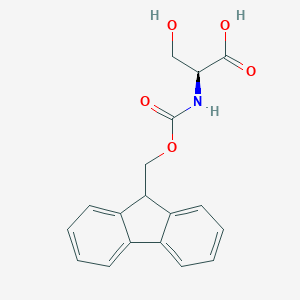

Fmoc-Ser-OH is the standard serine derivative utilized in solid phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .

Synthesis Analysis

Fmoc-Ser-OH is an N-terminal protected reagent used in peptide synthesis . Some of the reported examples include the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .

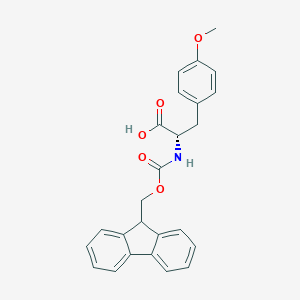

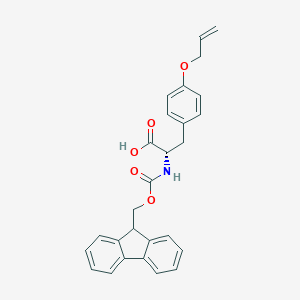

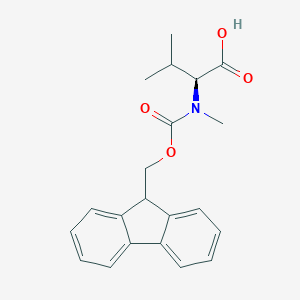

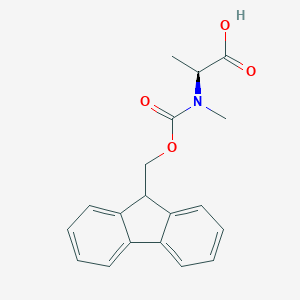

Molecular Structure Analysis

The molecular structure of Fmoc-Ser-OH includes a fluorenyl group, which is highly fluorescent . This property makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC when reacted to give the Fmoc derivatives .

Chemical Reactions Analysis

The Fmoc group in Fmoc-Ser-OH is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-Ser-OH has a molar mass of 327.33 g/mol . It has an optical activity of [α]20/D −12.5±1°, c = 1% in DMF . It is suitable for Fmoc solid-phase peptide synthesis .

Wissenschaftliche Forschungsanwendungen

Solid Phase Peptide Synthesis

Fmoc-Ser-OH is used as a building block in Solid Phase Peptide Synthesis (SPPS) . It is an N-terminal protected reagent used in peptide synthesis . This derivative can be introduced using standard activation methods, such as PyBOP® and TBTU .

Preparation of Phosphopeptides

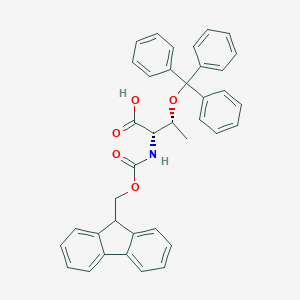

Fmoc-Ser-OH is used in the preparation of phosphopeptides . The monoprotected phosphoserine residue once incorporated is stable to piperidine . Using this reagent, even peptides containing multiple phosphorylation sites can be prepared efficiently by standard Fmoc SPPS methods .

Synthesis of Daptomycin

Fmoc-Ser-OH has been used in the total synthesis of daptomycin , an antibiotic, by cyclization via a chemoselective serine ligation .

Preparation of MUC1

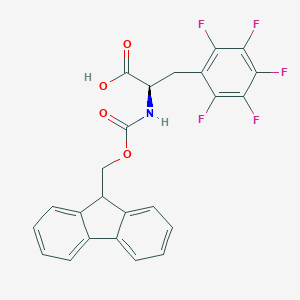

Fmoc-Ser-OH has been used in the preparation of MUC1 , a T-cell helper peptide, using iterative pentafluorophenyl ester-mediated fragment condensations .

Synthesis of Ubiquitin and Diubiquitin

Fmoc-Ser-OH has been used in the linear solid-phase peptide synthesis of ubiquitin and diubiquitin .

Preparation of Phospholamban

Applications of Fmoc-Ser-OH include the preparation of phospholamban , a 52 residue peptide containing both phosphoserine and phosphothreonine .

Preparation of Human Salivary Statherin

Fmoc-Ser-OH is used in the preparation of human salivary statherin , a 42 residue phosphoserine peptide .

Synthesis of Glycoamino Acid Building Blocks

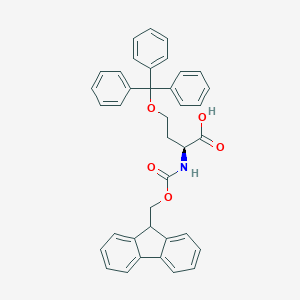

Fmoc-Ser-OH has been used in the chemical synthesis of two fundamental glycoamino acid building blocks , Fmoc-Ser [GalNAc (Ac) 3 -α-D]-OH and Fmoc-Thr [GalNAc (Ac) 3 -α-D]-OH .

Wirkmechanismus

Target of Action

Fmoc-Ser-OH, also known as Fmoc-L-serine, is primarily used as a reagent in the synthesis of peptides . Its primary targets are the amino groups of peptides, where it acts as a protecting group during peptide synthesis .

Mode of Action

Fmoc-Ser-OH operates by protecting the amino groups during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of Fmoc-Ser-OH’s action is the successful synthesis of peptides. By protecting the amino groups during synthesis, Fmoc-Ser-OH allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of Fmoc-Ser-OH is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base, typically piperidine . The stability of Fmoc-Ser-OH is also affected by storage conditions, with a recommended storage temperature of 2-30°C .

Safety and Hazards

Fmoc-Ser-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers

Several papers have been published on Fmoc-Ser-OH. For instance, a paper titled “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” discusses the self-organizations of Fmoc-modified simple biomolecules . Another paper titled “Optimal structural design of mannosylated nanocarriers for macrophage targeting” discusses the applications of Fmoc-Ser-OH .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTKZVJMSCONAK-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73724-45-5 | |

| Record name | 73724-45-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

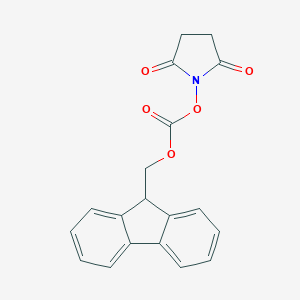

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.